Cas no 2098081-29-7 (N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine)

N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine is a specialized diamine compound featuring a thiopyran moiety, which imparts unique steric and electronic properties. The ethyl and tetrahydro-2H-thiopyran-4-yl substituents on the nitrogen enhance its versatility as a ligand or intermediate in organic synthesis. Its bifunctional structure, with primary and secondary amine groups, allows for selective reactivity in cross-coupling or condensation reactions. The thiopyran ring contributes to potential chelating capabilities, making it useful in coordination chemistry or catalysis. This compound is particularly valuable in pharmaceutical and agrochemical research, where tailored amine derivatives are often required for scaffold diversification or bioactive molecule development.
N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine structure
2098081-29-7 structure
Product name:N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
CAS No:2098081-29-7
MF:C10H22N2S
MW:202.360081195831
CID:5048109

N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • N1-ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
    • N'-ethyl-N'-(thian-4-yl)propane-1,3-diamine
    • N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
    • Inchi: 1S/C10H22N2S/c1-2-12(7-3-6-11)10-4-8-13-9-5-10/h10H,2-9,11H2,1H3
    • InChI Key: YSSNXPCPWYJCKZ-UHFFFAOYSA-N
    • SMILES: S1CCC(CC1)N(CC)CCCN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 124
  • Topological Polar Surface Area: 54.6
  • XLogP3: 1.3

N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-7534-0.5g
N1-ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
2098081-29-7 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-7534-10g
N1-ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
2098081-29-7 95%+
10g
$3034.0 2023-09-07
TRC
N305921-500mg
N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
2098081-29-7
500mg
$ 365.00 2022-06-03
Life Chemicals
F1907-7534-0.25g
N1-ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
2098081-29-7 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-7534-5g
N1-ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
2098081-29-7 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-7534-1g
N1-ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
2098081-29-7 95%+
1g
$660.0 2023-09-07
TRC
N305921-100mg
N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
2098081-29-7
100mg
$ 95.00 2022-06-03
TRC
N305921-1g
N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
2098081-29-7
1g
$ 570.00 2022-06-03
Life Chemicals
F1907-7534-2.5g
N1-ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
2098081-29-7 95%+
2.5g
$1439.0 2023-09-07

Additional information on N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine

Introduction to N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine (CAS No. 2098081-29-7)

N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine, identified by its CAS number 2098081-29-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic diamine derivative features a unique structural framework that combines a tetrahydrothiopyran ring with an ethylamine substituent, making it a versatile building block for the development of novel therapeutic agents.

The molecular structure of N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine consists of a six-membered thiopyran ring fused with a four-membered tetrahydropyran moiety, which imparts distinct electronic and steric properties to the molecule. The presence of two amine functional groups at the 1-position enhances its reactivity, allowing for further functionalization and conjugation with other pharmacophores. This characteristic makes it particularly valuable in the design of targeted drug candidates that require specific interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of thiopyran derivatives due to their ability to modulate various biological pathways. The compound N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine has been investigated for its potential role in inhibiting enzymes and receptors involved in inflammatory and immunomodulatory processes. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by interacting with key signaling molecules such as cytokines and chemokines.

One of the most compelling aspects of N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine is its structural flexibility, which allows for the exploration of diverse chemical modifications. Researchers have utilized this compound as a scaffold to develop novel analogs with enhanced pharmacokinetic profiles and improved target specificity. For instance, modifications at the ethylamine substituent have been shown to influence solubility and metabolic stability, critical factors for drug development.

The synthesis of N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine involves multi-step organic transformations that highlight the compound's synthetic accessibility. The thiopyran ring can be constructed through cyclization reactions involving appropriate precursors, while the diamine functionality is typically introduced via reductive amination or nucleophilic substitution reactions. These synthetic strategies have been optimized to ensure high yields and purity, making the compound suitable for both academic research and industrial applications.

Recent advances in computational chemistry have further enhanced our understanding of the interactions between N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine and biological targets. Molecular docking studies have revealed potential binding modes with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation pathways. These computational insights have guided experimental efforts to refine lead compounds with improved binding affinities and selectivity.

The pharmacological evaluation of N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine has also extended to its potential role in neurodegenerative diseases. The tetrahydrothiopyran core shares structural similarities with known bioactive molecules that modulate neurotransmitter systems. Preliminary in vitro assays have demonstrated neuroprotective effects against oxidative stress-induced cell death, suggesting its utility in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Moreover, the compound's ability to cross the blood-brain barrier has been explored through pharmacokinetic studies using animal models. The favorable pharmacokinetic profile observed suggests that N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine may serve as an effective scaffold for central nervous system (CNS) drug discovery. This has prompted further investigation into its potential applications in treating neurological disorders characterized by aberrant neuronal activity.

In conclusion, N1-Ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine (CAS No. 2098081-29-7) represents a promising candidate for therapeutic intervention across multiple disease areas. Its unique structural features, synthetic accessibility, and demonstrated biological activity position it as a valuable asset in medicinal chemistry research. As our understanding of its pharmacological properties continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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